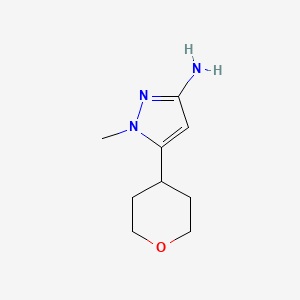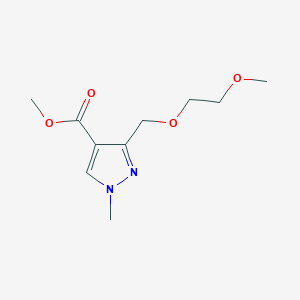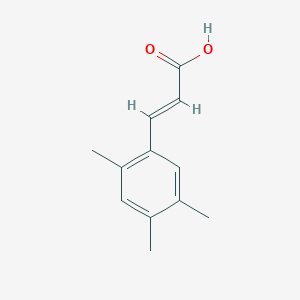
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 205748-06-7 . It has a molecular weight of 190.24 and its molecular formula is C12H14O2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:O=C(O)/C=C/C1=CC(C)=C(C)C=C1C . This indicates that the molecule contains a carboxylic acid group (-COOH) and a conjugated system involving a carbon-carbon double bond. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 154-155°C .Scientific Research Applications
Structural and Spectroscopic Analysis
- A study conducted by Venkatesan et al. (2016) focused on the structural investigation of a similar compound, "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid," using X-ray crystallography, spectroscopy, and quantum chemical calculations. The research highlighted the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure, which could have implications for designing materials with desired physical properties Venkatesan et al., 2016.
Hydrogen-Bonded Networks
- Yang et al. (2006) explored the structural aspects of "(E)-4-methoxycinnamic acid," noting how molecules link into chains and form three-dimensional networks through hydrogen bonds. This study provides insights into how similar compounds might be used in developing new materials with specific structural characteristics Yang et al., 2006.
Bioactive Compounds from Natural Sources
- Wang et al. (2010) isolated new p-aminoacetophenonic acids from a mangrove endophyte, showcasing a natural source approach to identifying potentially bioactive compounds. While the specific compound of interest was not the focus, the methodology and findings could guide research on similar compounds Wang et al., 2010.
Synthesis and Electronic Properties
- Kotteswaran et al. (2016) detailed the synthesis of "2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid," emphasizing the electronic properties and potential applications in materials science. The study contributes to understanding the synthesis and properties of compounds with similar structures Kotteswaran et al., 2016.
Analytical Chemistry Applications
- Zuo et al. (2002) reported on the GC-MS method for separating and characterizing benzoic and phenolic acids in cranberry fruit, including derivatives similar to the compound . This research highlights the application of analytical techniques in quantifying and characterizing such compounds in complex mixtures Zuo et al., 2002.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXTDXBZCOQIT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)
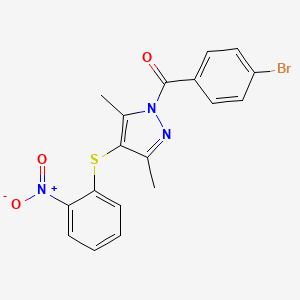
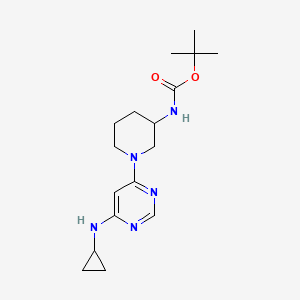
![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)


![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)


